molecular formula C17H14N6O4S2 B11240945 N-(4-nitrophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(4-nitrophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B11240945
M. Wt: 430.5 g/mol
InChI Key: SADSPNJXCPLOAP-UHFFFAOYSA-N
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Description

N-(4-NITROPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a nitrophenyl group, a thiadiazole ring, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-NITROPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbamoyl group. Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction with 4-nitrophenyl chloroacetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-NITROPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The phenylcarbamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Formation of N-(4-aminophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide.

    Oxidation: Formation of sulfoxides or sulfones of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-NITROPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-(4-NITROPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes in pathogenic organisms. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)nicotinamide
  • 4-Amino-N-(4-nitrophenyl)benzenesulfonamide
  • N-{4-[(4-nitrophenyl)sulfonyl]phenyl}nicotinamide

Uniqueness

N-(4-NITROPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14N6O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H14N6O4S2/c24-14(18-12-6-8-13(9-7-12)23(26)27)10-28-17-22-21-16(29-17)20-15(25)19-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,24)(H2,19,20,21,25)

InChI Key

SADSPNJXCPLOAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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